Ethanol, 2-(hexyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)-

Descripción general

Descripción

AR 12465 is a trapidil derivative which may affect LDL receptor mediated uptake and degradation of 125 I-LDL by human skin fibroblasts (HSF) and human hepatic cells (HEP G2).

Actividad Biológica

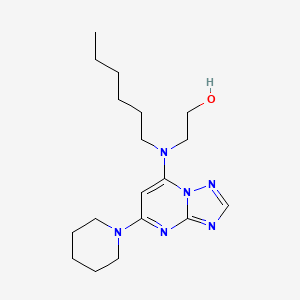

Ethanol, 2-(hexyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)-, commonly referred to by its CAS number 100557-07-1, is a complex organic compound with significant biological activity. This compound belongs to the class of triazolopyrimidines and has been studied for its potential applications in medicinal chemistry.

Molecular Characteristics

- Molecular Formula : C17H28N6O

- Molecular Weight : 346.5 g/mol

- InChI Key : 1S/C17H28N6O/c1-2-3-5-10-22(11-12-24)16-13-15(21-8-6-4-7-9-21)20-17-18-14-19-23(16)17/h13-14,24H,2-12H2,1H3

| Property | Value |

|---|---|

| XLogP3-AA | 3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 8 |

The biological activity of Ethanol, 2-(hexyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)- is primarily linked to its interaction with various biological pathways. Research indicates that compounds in the triazolopyrimidine class can act as inhibitors of phosphodiesterase (PDE), which plays a critical role in cellular signaling pathways.

Case Study: PDE Inhibition

In a study examining the effects of substituted triazolopyrimidines on phosphodiesterase activity, it was found that specific derivatives exhibited significant inhibition of PDE2. This inhibition can lead to increased levels of cyclic nucleotides within cells, promoting various physiological responses such as vasodilation and enhanced neurotransmitter release.

Pharmacological Applications

The compound has shown promise in several pharmacological contexts:

- Anti-inflammatory Effects : Triazolopyrimidine derivatives have been noted for their anti-inflammatory properties. In vitro studies indicated that these compounds could reduce the secretion of pro-inflammatory cytokines.

- Anticancer Potential : Some studies suggest that triazolopyrimidine compounds may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Neuroprotective Effects : Given their ability to modulate cyclic nucleotide levels, these compounds may also have neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Synthesis and Eco-friendliness

Ethanol serves as a solvent in the synthesis of various triazolopyrimidine compounds. Notably, its use aligns with green chemistry principles due to its renewable nature and lower environmental impact compared to traditional solvents.

Synthesis Example

A notable synthesis method involves the condensation of aromatic aldehydes with ethyl cyanoacetate and 3,5-diamino-1,2,4-triazole in alkaline ethanol conditions (Ranjbar‐Karimi et al., 2010). This method highlights the versatility of ethanol in organic synthesis.

Future Directions

Research into Ethanol, 2-(hexyl(5-(1-piperidinyl)(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)amino)- is ongoing. Future studies may focus on:

- Detailed Mechanistic Studies : Understanding the exact molecular interactions at play.

- Clinical Trials : Evaluating safety and efficacy in human subjects for various therapeutic applications.

Propiedades

IUPAC Name |

2-[hexyl-(5-piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N6O/c1-2-3-4-6-11-23(12-13-25)17-14-16(22-9-7-5-8-10-22)21-18-19-15-20-24(17)18/h14-15,25H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUSJFJJYRCTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCO)C1=CC(=NC2=NC=NN12)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143387 | |

| Record name | AR 12465 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100557-07-1 | |

| Record name | 2-[Hexyl[5-(1-piperidinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100557-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AR 12465 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100557071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AR 12465 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.